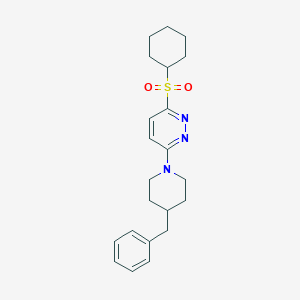

3-(4-Benzylpiperidin-1-yl)-6-(cyclohexylsulfonyl)pyridazine

Description

3-(4-Benzylpiperidin-1-yl)-6-(cyclohexylsulfonyl)pyridazine is a complex organic compound that features a pyridazine ring substituted with a benzylpiperidine and a cyclohexylsulfonyl group

Properties

IUPAC Name |

3-(4-benzylpiperidin-1-yl)-6-cyclohexylsulfonylpyridazine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H29N3O2S/c26-28(27,20-9-5-2-6-10-20)22-12-11-21(23-24-22)25-15-13-19(14-16-25)17-18-7-3-1-4-8-18/h1,3-4,7-8,11-12,19-20H,2,5-6,9-10,13-17H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WDPDGZUTJHKBBL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)S(=O)(=O)C2=NN=C(C=C2)N3CCC(CC3)CC4=CC=CC=C4 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H29N3O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

399.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Benzylpiperidin-1-yl)-6-(cyclohexylsulfonyl)pyridazine typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Formation of the Pyridazine Core: The pyridazine ring can be synthesized through the condensation of hydrazine with a suitable dicarbonyl compound.

Introduction of the Benzylpiperidine Group: The benzylpiperidine moiety can be introduced via nucleophilic substitution reactions, where a benzylpiperidine derivative reacts with a halogenated pyridazine intermediate.

Cyclohexylsulfonyl Group Addition: The cyclohexylsulfonyl group is typically introduced through sulfonylation reactions, where a cyclohexylsulfonyl chloride reacts with the pyridazine derivative under basic conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to improve yield and selectivity.

Chemical Reactions Analysis

Types of Reactions

3-(4-Benzylpiperidin-1-yl)-6-(cyclohexylsulfonyl)pyridazine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.

Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, which may reduce the pyridazine ring or the sulfonyl group.

Substitution: Nucleophilic or electrophilic substitution reactions can occur at the benzylpiperidine or pyridazine ring, leading to the formation of various derivatives.

Common Reagents and Conditions

Oxidation: Potassium permanganate or hydrogen peroxide in acidic or basic conditions.

Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.

Substitution: Halogenated derivatives and nucleophiles or electrophiles under appropriate conditions.

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, reduced pyridazine derivatives, and various substituted derivatives depending on the reagents and conditions used.

Scientific Research Applications

3-(4-Benzylpiperidin-1-yl)-6-(cyclohexylsulfonyl)pyridazine has several scientific research applications:

Medicinal Chemistry: The compound is studied for its potential as a pharmaceutical agent, particularly in the development of drugs targeting neurological disorders.

Biological Studies: It is used in research to understand its interaction with biological targets, such as receptors and enzymes.

Chemical Biology: The compound serves as a tool to study the effects of structural modifications on biological activity.

Industrial Applications: It may be used in the development of new materials or as an intermediate in the synthesis of other complex molecules.

Mechanism of Action

The mechanism of action of 3-(4-Benzylpiperidin-1-yl)-6-(cyclohexylsulfonyl)pyridazine involves its interaction with specific molecular targets, such as receptors or enzymes. The benzylpiperidine moiety may interact with neurotransmitter receptors, while the pyridazine ring can modulate the compound’s binding affinity and selectivity. The cyclohexylsulfonyl group may enhance the compound’s stability and solubility, contributing to its overall biological activity.

Comparison with Similar Compounds

Similar Compounds

3-(4-Benzylpiperidin-1-yl)propan-1-amine: This compound shares the benzylpiperidine moiety but lacks the pyridazine and cyclohexylsulfonyl groups.

Substituted Pyridazines: Compounds with different substituents on the pyridazine ring, which may have varying biological activities.

Cyclohexylsulfonyl Derivatives: Compounds with the cyclohexylsulfonyl group attached to different core structures.

Uniqueness

3-(4-Benzylpiperidin-1-yl)-6-(cyclohexylsulfonyl)pyridazine is unique due to its combination of a benzylpiperidine moiety, a pyridazine ring, and a cyclohexylsulfonyl group. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds.

Biological Activity

3-(4-Benzylpiperidin-1-yl)-6-(cyclohexylsulfonyl)pyridazine is a compound that has garnered attention in pharmaceutical research due to its potential biological activities, particularly in relation to neurodegenerative diseases and receptor antagonism. This article explores the biological activity of this compound, synthesizing findings from various studies and patents.

Chemical Structure and Properties

The chemical structure of this compound features a piperidine ring, which is known for its role in various pharmacological activities. The sulfonyl group enhances its solubility and bioavailability, making it a candidate for drug development.

Neuroprotective Effects

Research indicates that compounds with similar structures exhibit neuroprotective properties, particularly in the context of Alzheimer's disease (AD). For instance, derivatives of benzylpiperidine have shown dual inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes that hydrolyze acetylcholine, thus contributing to cognitive decline in AD patients . The ability to inhibit these enzymes suggests that this compound may similarly act as a potential therapeutic agent against AD.

Table 1: Comparison of AChE and BuChE Inhibition

| Compound Name | AChE IC50 (μM) | BuChE IC50 (μM) |

|---|---|---|

| BOP-1 | 5.90 ± 0.07 | 6.76 ± 0.04 |

| BOP-8 | 1.11 ± 0.09 | Not reported |

| This compound | TBD | TBD |

Receptor Antagonism

Studies on benzylpiperidine derivatives reveal significant activity against chemokine receptors, particularly CCR3. This receptor is involved in inflammatory responses, and antagonism can lead to therapeutic effects in conditions like asthma and allergic responses . The structure-activity relationship (SAR) studies indicate that modifications on the piperidine ring can enhance binding affinity and functional antagonism.

In Vitro Studies

In vitro assays have demonstrated that related compounds exhibit potent inhibition of CCR3-mediated signaling pathways. For example, a study highlighted that N-(alkyl)benzylpiperidine derivatives showed low nanomolar potency against CCR3, suggesting that similar modifications on the piperidine structure of our compound could yield enhanced biological activity .

Pharmacokinetics and Toxicology

The pharmacokinetic profile of related piperidine compounds indicates favorable absorption and distribution characteristics. However, detailed studies on the pharmacokinetics and toxicology of this compound are still needed to establish its safety profile for clinical use.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.